N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, and a chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized through the condensation of appropriate aldehydes with active methylene compounds under acidic or basic conditions. The azepane and thiophene moieties can be introduced through nucleophilic substitution reactions, where the azepane ring is formed by cyclization of appropriate amines, and the thiophene ring is introduced via cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chromene core can be reduced to form alcohols.
Substitution: The azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The chromene core can interact with various biological pathways, while the azepane and thiophene rings can enhance binding specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(azepan-1-yl)ethyl methacrylate
- N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H28N2O3S |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H28N2O3S/c1-16-9-10-18-20(27)14-21(29-23(18)17(16)2)24(28)25-15-19(22-8-7-13-30-22)26-11-5-3-4-6-12-26/h7-10,13-14,19H,3-6,11-12,15H2,1-2H3,(H,25,28) |
InChI Key |
DRXAZSCHFSJPDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CS3)N4CCCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.